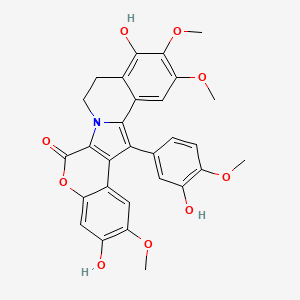

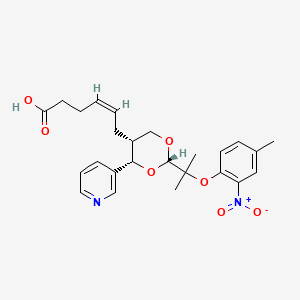

![molecular formula C20H12Cl4N2O2 B1674429 2,5-二氯-N-[4-[(2,5-二氯苯甲酰)氨基]苯基]苯甲酰胺 CAS No. 548779-60-8](/img/structure/B1674429.png)

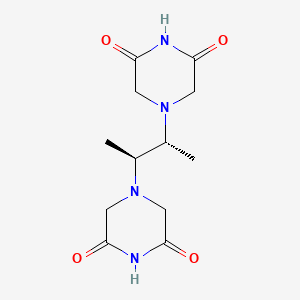

2,5-二氯-N-[4-[(2,5-二氯苯甲酰)氨基]苯基]苯甲酰胺

描述

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide is a chemical compound with potential applications in scientific research. It is a potent smo antagonist and inhibits hedgehog signaling .

Synthesis Analysis

While specific synthesis methods for 2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide were not found, similar compounds have been synthesized and analyzed . For instance, the synthesis of dichlorobenzamide derivatives has been reported, with the elemental analysis and NMR spectra provided .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide, such as melting point, boiling point, and density, were not found in the search results .科学研究应用

合成和生物活性评价

催化和微波辐照:2-苯甲酰氨基-N-苯基-苯甲酰胺衍生物的合成是使用 Keggin 杂多酸作为无溶剂条件和微波辐照下的环境友好型催化剂实现的。这些衍生物表现出显着的抗菌和抗真菌活性 (Ighilahriz-Boubchir 等人,2017)。

抗菌活性:从 2-[(2,6-二氯苯基)氨基]苯基乙酸合成了 1,3-恶唑基-7-氯喹唑啉-4(3H)酮的新衍生物,显示出良好的抗菌活性,某些化合物显示出比标准药物更高的效力 (Patel & Shaikh, 2011)。

抗炎和抗增殖剂:由 2-氨基-5-氯苯甲酸和苯甲酰氯合成的稠合嘧啶衍生物表现出显着的抗炎、抗增殖和抗菌活性。这些衍生物提供针对各种疾病的治疗剂的潜力 (Vachala、Srinivasan 和 Prakash,2011)。

抗癌评价:含有苯基氨基硫烷基部分的 1,4-萘醌衍生物的合成和评价显示出对人癌细胞系的有效细胞毒活性。这些化合物诱导细胞凋亡和细胞周期停滞,表明它们作为抗癌剂的潜力 (Ravichandiran 等人,2019)。

抗生物膜特性:新的硫脲衍生物表现出显着的抗病原活性,特别是对具有生物膜形成能力的铜绿假单胞菌和金黄色葡萄球菌。这项研究证明了这些化合物作为具有抗生物膜特性的新型抗菌剂的潜力 (Limban、Marutescu 和 Chifiriuc,2011)。

未来方向

The future directions for the research and application of 2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide are not explicitly mentioned in the search results. Given its potential as a smo antagonist and inhibitor of hedgehog signaling , it may have potential applications in scientific research and possibly in therapeutic contexts.

作用机制

Target of Action

IHR-1 is primarily known as a Smo antagonist . Smo, or Smoothened, is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .

Mode of Action

As a Smo antagonist, IHR-1 interacts with the Smo protein, blocking its function . This interaction inhibits the Hedgehog signaling pathway, preventing the transmission of signals that would otherwise promote cell growth and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by IHR-1 is the Hedgehog signaling pathway . By inhibiting the Smo protein, IHR-1 disrupts this pathway, potentially affecting various downstream effects related to cell growth and differentiation .

Pharmacokinetics

It’s known that ihr-1 is acell membrane impermeable compound , which may influence its bioavailability and distribution within the body.

Result of Action

The inhibition of the Hedgehog signaling pathway by IHR-1 can lead to a variety of molecular and cellular effects. These effects largely depend on the specific context of the cells and tissues in which the compound is active. For instance, in scenarios where the Hedgehog pathway promotes the growth of cancer cells, the action of IHR-1 could potentially suppress tumor growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of IHR-1. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with the Smo protein . .

属性

IUPAC Name |

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLHHRGZKNUOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(1,4-phenylene)bis(2,5-dichlorobenzamide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

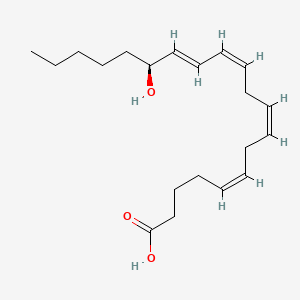

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/no-structure.png)

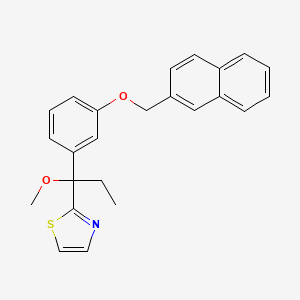

![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)

![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)